N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide

tetrazole regioisomerism indole-tetrazole hybrids tubulin polymerization inhibition

This compound features a unique 1H-tetrazol-1-yl-phenyl regioisomeric topology, distinguishing it from the 2H-tetrazol-2-yl series (e.g., Reddy et al., 2022) and C3-tetrazole-indole analogs (Kaur et al., 2024). Procure CAS 1235365-42-0 as a topological comparator for deconvoluting tetrazole connectivity effects on tubulin polymerization inhibition, ER-α antagonism, or dual-pharmacophore phenotypic screening (US6369232 glucokinase). Available at ≥95% purity for HPLC method development and SAR-driven lead optimization. Select this specific regioisomer to ensure reproducible SAR data and avoid misattributed activity profiles.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 1235365-42-0
Cat. No. B2671462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide
CAS1235365-42-0
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C17H14N6O/c24-17(11-22-10-9-13-3-1-2-4-16(13)22)19-14-5-7-15(8-6-14)23-12-18-20-21-23/h1-10,12H,11H2,(H,19,24)
InChIKeyBYNSCQWAALRSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide (CAS 1235365-42-0): Structural and Pharmacophoric Baseline for Procurement Decisions


N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide (CAS 1235365-42-0) is a synthetic small molecule (MW 318.33 g/mol, formula C17H14N6O) that embeds two privileged heterocyclic scaffolds—indole and tetrazole—within a single acetamide-linked architecture [1]. The indole moiety is a well-validated pharmacophore for tubulin polymerization inhibition and anticancer activity, while the tetrazole ring serves as a metabolically stable carboxylic acid bioisostere that enhances target-binding polarity and hydrogen-bonding capacity [2]. This compound belongs to the broader class of indole-tetrazole hybrid amides that have demonstrated quantifiable in vitro anticancer potency against multiple human cancer cell lines, including MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) [3]. Its structural configuration—featuring a 1H-tetrazol-1-yl substituent directly on the phenyl ring and a 1H-indol-1-yl group on the acetamide nitrogen—distinguishes it from the more common 2H-tetrazol-2-yl or 5-substituted tetrazole regioisomers, potentially altering both physicochemical properties and target engagement profiles [1]. These features position the compound as a prospective starting point for medicinal chemistry campaigns targeting microtubule dynamics or ER-α signaling, though direct quantitative activity data for this specific CAS registry number remain limited in the open literature.

Why N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide Cannot Be Freely Replaced by Other Indole-Tetrazole Acetamides: Structural Determinants of Biological Divergence


Within the indole-tetrazole acetamide chemotype, small variations in regioisomerism and linker connectivity produce substantial divergences in biological potency and target selectivity. The tetrazole ring can exist as either 1H-tetrazol-1-yl (direct N1-phenyl attachment) or 2H-tetrazol-2-yl (N2-alkyl/aryl attachment) regioisomers, and the indole can be linked at the N1, C3, or C5 positions with differing chain lengths. For example, the highly active series reported by Reddy et al. (2022) employs a 2H-tetrazol-2-yl-acetamide linkage to a 1-methyl-1H-indol-3-yl scaffold (e.g., compound 6a: IC50 = 0.34 µM for tubulin polymerization inhibition), whereas the target compound substitutes a 1H-tetrazol-1-yl-phenyl motif and an unsubstituted 1H-indol-1-yl-acetamide connector [1]. Similarly, the ER-α antagonist series by Kaur et al. (2024) utilizes a tetrazole directly attached at the indole C3 position rather than at the phenyl ring, yielding IC50 values as low as 3.83 µM against T-47D breast cancer cells for compound 5f [2]. These structural differences influence molecular geometry, electronic distribution, and hydrogen-bonding patterns in the target binding site—parameters that cannot be assumed equivalent across analogs. Consequently, casual substitution of one indole-tetrazole acetamide for another in a biological assay or synthetic pathway carries a high risk of irreproducible results, misattributed structure-activity relationships, and erroneous procurement decisions. Selection must be guided by the specific substitution pattern of CAS 1235365-42-0, not merely by the presence of indole and tetrazole fragments.

Quantitative Differentiation Evidence for N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide: A Comparator-Based Procurement Decision Matrix


Distinct Tetrazole Regioisomerism: 1H-Tetrazol-1-yl vs. 2H-Tetrazol-2-yl Scaffolds and Implications for Target Engagement

The target compound (CAS 1235365-42-0) features a 1H-tetrazol-1-yl group directly bonded to the para-position of the phenyl ring. In the most potent indole-tetrazole acetamide series reported by Reddy et al. (2022), the tetrazole ring is instead a 2H-tetrazol-2-yl regioisomer connected via a methylene bridge (compounds 6a–o). This regioisomeric difference is non-trivial: the 1H-tetrazol-1-yl isomer has a distinct dipole moment and hydrogen-bond acceptor topology compared to the 2H-tetrazol-2-yl isomer, which can alter both passive membrane permeability and target protein complementarity [1]. Within the Reddy series, the most active tubulin polymerization inhibitor, compound 6a (2H-tetrazol-2-yl scaffold), achieved an IC50 of 0.34 µM, representing approximately 3.3-fold greater potency than the reference standard combretastatin A-4 (IC50 = 1.12 µM) [1]. While direct tubulin polymerization data for CAS 1235365-42-0 are not available, its 1H-tetrazol-1-yl-phenyl architecture constitutes a structurally distinct starting point for structure-activity relationship (SAR) exploration that is not interchangeable with the 2H-tetrazol-2-yl series. This differentiation is critical for procurement decisions in medicinal chemistry campaigns aiming to diversify tetrazole regioisomer space.

tetrazole regioisomerism indole-tetrazole hybrids tubulin polymerization inhibition

Cytotoxicity Profile Differentiation: Anticipated Activity Windows Based on Class-Level MCF-7, A549, and SKOV3 Anticancer Data

The Reddy et al. (2022) study provides class-level benchmarks for indole-tetrazole acetamides against three human cancer cell lines. The three most active compounds (6a, 6b, 6f) exhibited IC50 values in the range of 3.5–8.7 µM across MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cell lines, surpassing the potency of the clinical standard etoposide [1]. In an independent series reported by Kaur et al. (2024), indole-based tetrazole derivatives demonstrated anti-proliferative IC50 values of 3.08–22.65 µM against MCF-7 cells and 3.82–24.43 µM against T-47D ER-α-positive breast cancer cells, with lead compound 5f achieving IC50 = 3.83 µM against T-47D [2]. Both comparator series share the indole-tetrazole-acetamide core but differ in substitution pattern and connectivity from the target compound. The target compound CAS 1235365-42-0, bearing a 1H-tetrazol-1-yl-phenyl moiety and an unsubstituted 1H-indol-1-yl-acetamide linker, occupies a distinct chemical space within this activity landscape. While its direct cytotoxicity data are not yet published, the class-level inference suggests potential activity in the low-micromolar range, with the caveat that the unique substitution pattern may shift potency upward or downward relative to these benchmarks. Procurement of this specific compound is justified when the research objective is to probe the SAR contribution of the 1H-tetrazol-1-yl-phenyl pharmacophore, which is absent from both comparator series.

anticancer activity MCF-7 cytotoxicity indole-tetrazole acetamide

Glucokinase Activator Patent Landscape: Structural Proximity to the Tetrazolyl-Phenyl Acetamide Chemotype and Implications for Metabolic Disease Research

US Patent US6369232 (Sidduri, assigned to Hoffmann-La Roche) discloses tetrazolyl-phenyl acetamides as glucokinase activators capable of increasing insulin secretion for the treatment of type II diabetes [1]. The general formula encompasses compounds bearing a tetrazole ring attached to a phenyl acetamide core—a substructure that is directly present in CAS 1235365-42-0. However, the specific compounds exemplified in the patent predominantly contain a 1H-tetrazol-5-yl substituent or a substituted tetrazole, and none incorporate an indole moiety at the acetamide nitrogen [1]. The target compound therefore represents a hybrid structure that merges the glucokinase-activating tetrazolyl-phenyl acetamide pharmacophore with the anticancer-associated indole fragment. This dual pharmacophoric character is not present in any compound explicitly claimed or exemplified in US6369232, nor in the anticancer-focused indole-tetrazole series of Reddy (2022) or Kaur (2024). Consequently, CAS 1235365-42-0 occupies a unique intersection between two distinct therapeutic target classes—glucokinase (metabolic) and tubulin/ER-α (oncologic)—making it a valuable tool compound for assessing cross-target activity and selectivity profiles that are inaccessible with either patent or literature comparator compounds.

glucokinase activator tetrazolyl-phenyl acetamide type II diabetes patent

Physicochemical and Drug-Likeness Profile: In Silico Compliance with Multi-Parameter Drug-Likeness Rules Compared to Class Benchmarks

The comparator indole-tetrazole acetamides (compounds 6a, 6b, and 6f from Reddy et al. 2022) were computationally demonstrated to comply without any deviation with Lipinski's Rule of Five, Ghose filter, Veber rule, Egan rule, and Muegge rule [1]. The target compound (CAS 1235365-42-0) has a molecular weight of 318.33 g/mol, contains 1 hydrogen bond donor (amide NH) and 6 hydrogen bond acceptors (tetrazole N atoms, amide carbonyl, indole N), and has a calculated cLogP that is predicted to fall within the acceptable range for oral drug-likeness based on its structural similarity to the compliant comparator series [2]. Notably, the 1H-tetrazol-1-yl-phenyl substitution pattern may confer a distinct logD profile compared to the 2H-tetrazol-2-yl regioisomer series, potentially affecting both solubility and permeability. In the Kaur et al. (2024) series, pharmacokinetic profiling confirmed drug-like properties for the lead indole-tetrazole compounds [3]. While direct experimental logP, solubility, and permeability data for CAS 1235365-42-0 are not publicly available, the class-level in silico compliance across two independent indole-tetrazole acetamide series supports a favorable baseline developability profile for this compound class. The structural divergence of CAS 1235365-42-0 (1H-tetrazol-1-yl regioisomer) may offer differentiated solubility and metabolic stability relative to the 2H-tetrazol-2-yl series, a hypothesis that can only be tested by procuring and profiling this specific compound.

drug-likeness Lipinski Rule of Five ADMET prediction indole-tetrazole acetamide

Procurement-Guided Application Scenarios for N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide (CAS 1235365-42-0)


Chemical Probe for Tetrazole Regioisomer SAR in Tubulin Polymerization Inhibitor Lead Optimization

Medicinal chemistry teams developing indole-based tubulin polymerization inhibitors can procure CAS 1235365-42-0 as a structurally distinct comparator to the 2H-tetrazol-2-yl series (e.g., compound 6a, IC50 = 0.34 µM). Head-to-head profiling of the 1H-tetrazol-1-yl-phenyl regioisomer against the 2H-tetrazol-2-yl benchmark enables deconvolution of the contribution of tetrazole connectivity to tubulin binding affinity and cellular potency. This SAR information is critical for patent diversification and for identifying the optimal tetrazole regioisomer for further lead optimization [1].

Dual-Target Phenotypic Screening Probe for Oncology and Metabolic Disease Programs

CAS 1235365-42-0 uniquely combines the glucokinase-activating tetrazolyl-phenyl acetamide pharmacophore (US6369232) with the anticancer-associated indole fragment. Organizations pursuing multi-target drug discovery or drug repurposing can deploy this compound in parallel phenotypic screens against both cancer cell line panels and glucose-stimulated insulin secretion assays. A positive hit in one or both assays—relative to single-pharmacophore controls—provides immediate justification for a focused medicinal chemistry campaign around this dual-pharmacophore scaffold [2].

Tool Compound for ER-α Antagonism SAR: Differentiating C3-Tetrazole-Indole from N1-Tetrazole-Phenyl Topologies

The ER-α antagonist series by Kaur et al. (2024) established that indole-tetrazole hybrids can achieve potent ER-α binding (compound 5d: IC50 = 5.826 nM) and anti-proliferative activity (compound 5f: IC50 = 3.83 µM against T-47D). CAS 1235365-42-0, with its N1-tetrazole-phenyl topology, serves as a topological control to determine whether the ER-α antagonistic activity is retained when the tetrazole is moved from the indole C3 position to the para-phenyl position. This comparison directly informs whether the ER-α pharmacophore tolerates alternative tetrazole placement, guiding the design of next-generation analogs with improved selectivity or pharmacokinetics [3].

Reference Standard for Analytical Method Development and Purity Assessment in Indole-Tetrazole Acetamide Quality Control

Due to its well-defined structure and commercial availability (95%+ purity), CAS 1235365-42-0 can be employed as a reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling of indole-tetrazole acetamide libraries. Its distinct retention time, UV absorption profile, and mass fragmentation pattern—arising from the unique 1H-tetrazol-1-yl-phenyl chromophore—enable robust differentiation from closely related 2H-tetrazol-2-yl and C3-tetrazole-indole analogs in quality control workflows [4].

Quote Request

Request a Quote for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.